molecular formula C20H34ClN3O3S B1678643 Quinagolide hydrochloride CAS No. 94424-50-7

Quinagolide hydrochloride

Cat. No. B1678643
CAS RN: 94424-50-7
M. Wt: 432 g/mol
InChI Key: DVLKVIJLALMCBQ-MSSRUXLCSA-N
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Description

Quinagolide hydrochloride, also known as Norprolac, is a non-ergot-derived selective dopamine D2 receptor agonist . It is used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin . Hyperprolactinemia is associated with gonadal dysfunction, including infertility and reduced libido, as well as long-term complications such as osteoporosis .


Synthesis Analysis

The synthesis of Quinagolide hydrochloride involves the ring closing metathesis (RCM) approach from meta-hydroxybenzaldehyde as the starting material . The key features of this synthesis are pyrolytic elimination, late-stage expedient synthesis of functionalized trans-fused tetrahydropyridine-3-carboxylates from olefin 6, via conjugate addition−elimination upon acetate 11, followed by RCM and phenyliodine bis(trifluoroacetate) (PIFA)-mediated Hofmann rearrangement of piperidine-3-carboxamide .


Molecular Structure Analysis

The molecular formula of Quinagolide hydrochloride is C20H34ClN3O3S . Its InChIKey is DVLKVIJLALMCBQ-PIULNQQYSA-N .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Quinagolide hydrochloride is the ring closing metathesis (RCM) approach .


Physical And Chemical Properties Analysis

The molecular weight of Quinagolide hydrochloride is 395.56 g/mol . It is typically present in the hydrochloride salt form .

Scientific Research Applications

Treatment of Pituitary Adenomas

Quinagolide hydrochloride has been evaluated for its efficacy in treating clinically non-functioning pituitary adenomas (CNPA). A study demonstrated that long-term treatment with Quinagolide resulted in a significant decrease in serum gonadotropin and alpha-subunit concentrations in patients with CNPA, although it did not prevent progressive increase in tumor size in most patients. This suggests a limited role in tumor size management but potential benefits in hormone regulation (Nobels et al., 2000).

Management of Hyperprolactinemia

Quinagolide has been compared to cabergoline in the treatment of hyperprolactinemic patients, showing comparable effectiveness and tolerability. The study reported that both drugs effectively reduced prolactin (PRL) levels, with cabergoline achieving normal PRL levels in a slightly higher percentage of patients. However, clinical efficacy and side effects were similar for both drugs, highlighting Quinagolide's potential as an alternative treatment for hyperprolactinemia (Luis et al., 2000).

Treatment of Endometriosis-Associated Hyperprolactinemia

Quinagolide has shown promise in reducing or eliminating peritoneal endometriotic lesions in women with endometriosis-associated hyperprolactinemia. A proof-of-concept study found that Quinagolide treatment induced a significant reduction in lesion size, supported by down-regulation of vascular endothelial growth factor and related angiogenic factors, suggesting its potential application in managing endometriosis through modulation of angiogenesis and fibrinolysis (Gómez et al., 2011).

Prevention of Ovarian Hyperstimulation Syndrome

In a study comparing Quinagolide with cabergoline for the prevention of ovarian hyperstimulation syndrome (OHSS) in high-risk women undergoing intracytoplasmic sperm injection (ICSI), Quinagolide was found to be more effective than Cabergoline. The incidence of severe OHSS was significantly lower in the Quinagolide-treated group, indicating its utility in preventing this condition among susceptible patients undergoing fertility treatments (Taheripanah et al., 2018).

Safety And Hazards

Quinagolide hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Quinagolide hydrochloride is currently available in several countries including Canada, but not approved for treatment in the United States . It has been found to reduce invasive and angiogenic properties of endometrial mesenchymal stromal cells, which may increase the rationale for its use in endometriosis treatment .

properties

IUPAC Name

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLKVIJLALMCBQ-MSSRUXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241478
Record name Quinagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinagolide hydrochloride

CAS RN

94424-50-7
Record name Quinagolide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
AA Mostafa, LI Bebawy, HH Refaat - Journal of pharmaceutical and …, 2002 - Elsevier
Two spectrophotometric procedures are described for the determination of clobetasol propionate(I), halobetasol propionate(II) (corticosteroids) and quinagolide hydrochloride(III) (…
Number of citations: 49 www.sciencedirect.com
SP Chavan, SA Kawale, MM Pisal… - The Journal of …, 2021 - ACS Publications
… Quinagolide hydrochloride (Norprolac) is available in the market in its racemic form, and there is a need to replace it by its eutomer for optimum treatment and the right therapeutic …
Number of citations: 7 pubs.acs.org
SP Chavan, SA Kawale, A Tripathi, AL Kadam… - …, 2022 - Wiley Online Library
A formal synthesis of (±)‐quinagolide using β‐alanine as a starting material has been achieved. Late stage intramolecular classical Pummerer reaction has been used as a key …
SP Chavan, AL Kadam, RG Gonnade - Organic letters, 2019 - ACS Publications
The enantioselective formal total synthesis of (−)-quinagolide has been accomplished in a linear sequence of 8 purification steps from pyridine. The key steps are (a) organocatalyzed …
Number of citations: 14 pubs.acs.org
KS Roy, BS Prakash - Journal of animal physiology and animal …, 2009 - Wiley Online Library
… of ovulation through administration of GnRH-PGF 2α -GnRH in a systemic manner on 0, seventh and ninth day respectively) and Ovsynch plus Norprolac (Quinagolide hydrochloride – …
Number of citations: 36 onlinelibrary.wiley.com
N Patil - 2021 - dspace.ncl.res.in
… Quinagolide hydrochloride is marketed under the trade name Norprolac® by Ferring … Quinagolide hydrochloride is marketed under the trade name Norprolac® by Ferring …
Number of citations: 0 dspace.ncl.res.in
MB Khamoshina, MG Lebedeva… - …, 2010 - journals.eco-vector.com
… The present article considers the tactics of treatment of different variants of the disease with the use of dopamine agonists - bromocriptin, quinagolide hydrochloride and cabergoline. …
Number of citations: 17 journals.eco-vector.com
SP Chavan, AL Kadam, PB Lasonkar… - Organic letters, 2018 - ACS Publications
The total synthesis of (±)-quinagolide, which is a D 2 receptor agonist, was accomplished via a ceric ammonium nitrate (CAN)-mediated regioselective azidoalkoxylation of enol ether …
Number of citations: 15 pubs.acs.org
B Bülow, L Hagmar, J Eskilsson… - The Journal of Clinical …, 2000 - academic.oup.com
… Five patients with hyperprolactinemia were treated with dopamine agonists (bromocriptine or quinagolide hydrochloride). In eight patients GH secretion had been evaluated with a …
Number of citations: 188 academic.oup.com
A Bana, MA Sathe, SJ Rajput - Int J Pharm Sci Res, 2019 - researchgate.net
… of single drug as well as with other combination are reported like, a spectrophotometric determination of clobetasol propionate, Halobetasol propionate, quinagolide hydrochloride, …
Number of citations: 3 www.researchgate.net

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